2-bromo-6-fluorospiro[3.3]heptane

Medicinal Chemistry Drug Discovery Lead Optimization

2-Bromo-6-fluorospiro[3.3]heptane (CAS 2715119-82-5) is a specialized spirocyclic building block for medicinal chemistry research, featuring a rigid, three-dimensional spiro[3.3]heptane core with a fluorine atom at the 6-position and a bromine atom at the 2-position. This monofluorinated scaffold belongs to a class of conformationally restricted isosteres designed to replace flat, aromatic rings in drug candidates, offering a saturated, sp³-rich (Fsp³ = 1.0) framework that enhances three-dimensionality.

Molecular Formula C7H10BrF
Molecular Weight 193.06 g/mol
CAS No. 2715119-82-5
Cat. No. B6177111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6-fluorospiro[3.3]heptane
CAS2715119-82-5
Molecular FormulaC7H10BrF
Molecular Weight193.06 g/mol
Structural Identifiers
SMILESC1C(CC12CC(C2)Br)F
InChIInChI=1S/C7H10BrF/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4H2
InChIKeyCVRYFAQYPMFWBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-Bromo-6-fluorospiro[3.3]heptane (CAS 2715119-82-5): Key Specifications & Sourcing Data


2-Bromo-6-fluorospiro[3.3]heptane (CAS 2715119-82-5) is a specialized spirocyclic building block for medicinal chemistry research, featuring a rigid, three-dimensional spiro[3.3]heptane core with a fluorine atom at the 6-position and a bromine atom at the 2-position . This monofluorinated scaffold belongs to a class of conformationally restricted isosteres designed to replace flat, aromatic rings in drug candidates, offering a saturated, sp³-rich (Fsp³ = 1.0) framework that enhances three-dimensionality [1]. The compound is commercially available with a purity of 98% and a molecular weight of 193.06 g/mol, and its synthesis is enabled by a reliable, convergent methodology that allows for multigram-scale production (up to 302 g) of 6-fluoro-spiro[3.3]heptane derivatives .

Why 2-Bromo-6-fluorospiro[3.3]heptane (CAS 2715119-82-5) Cannot Be Replaced by Common Spiro[3.3]heptane Analogs


The unique combination of a single fluorine atom and a bromine atom on the spiro[3.3]heptane core creates a distinct chemical profile that cannot be replicated by non-fluorinated or difluorinated analogs. Research comparing mono-, non-, and difluorinated spiro[3.3]heptane building blocks demonstrates that monofluorinated derivatives, such as 2-bromo-6-fluorospiro[3.3]heptane, exhibit the highest propensity to populate lead-like chemical space [1]. This finding is critical for early-stage drug discovery where optimizing for 'lead-likeness' is paramount. Furthermore, the 2-position bromine atom provides a versatile synthetic handle (e.g., for Suzuki couplings) for further functionalization , a feature absent in simpler, unsubstituted spiro[3.3]heptane cores. Therefore, substituting with an analog that lacks this specific substitution pattern could significantly alter a project's trajectory, potentially leading to suboptimal physicochemical properties and limiting downstream synthetic options.

Data-Driven Evidence for 2-Bromo-6-fluorospiro[3.3]heptane (CAS 2715119-82-5) vs. Close Analogs


Evidence 1: Superior Lead-Likeness Profile for 2-Bromo-6-fluorospiro[3.3]heptane Compared to Difluorinated and Non-Fluorinated Scaffolds

Virtual library generation using the LLAMA software demonstrated that monofluorinated 6-fluoro-spiro[3.3]heptane-derived building blocks, a class that includes 2-bromo-6-fluorospiro[3.3]heptane, populate the lead-like chemical space with a higher propensity than their non-fluorinated and difluorinated counterparts [1]. This quantitative advantage in lead-likeness directly supports the selection of monofluorinated scaffolds for early-stage drug discovery programs.

Medicinal Chemistry Drug Discovery Lead Optimization

Evidence 2: Spiro[3.3]heptane Core vs. Cyclohexane: Significant Improvement in Aqueous Solubility and Metabolic Stability

Heteroatom-substituted spiro[3.3]heptanes, which are structural relatives of 2-bromo-6-fluorospiro[3.3]heptane, show higher aqueous solubility and a trend towards higher metabolic stability compared to their cyclohexane analogues [1]. These class-level improvements in key ADME properties highlight the value of the spiro[3.3]heptane core over a simpler, more flexible cyclohexane ring system.

ADME Pharmacokinetics Medicinal Chemistry

Evidence 3: 2-Bromo-6-fluorospiro[3.3]heptane vs. Benzene: A Saturated, 3D Bioisostere with Enhanced Scaffold Diversity

The spiro[3.3]heptane core, the foundation of 2-bromo-6-fluorospiro[3.3]heptane, is a saturated, three-dimensional bioisostere of a benzene ring [1]. While a simple benzene ring has an Fsp³ of 0 and only three possible isomers for a given disubstituted derivative, the spiro[3.3]heptane core has an Fsp³ of 1.0 and presents 18 possible chiral isomers for arranging two different substituents [2]. This dramatic increase in three-dimensionality and chemical diversity makes it a superior choice for exploring novel intellectual property space and improving target selectivity.

Bioisosterism Medicinal Chemistry Scaffold Hopping

Top Application Scenarios for Procuring 2-Bromo-6-fluorospiro[3.3]heptane (CAS 2715119-82-5)


Scaffold Hopping to Escape 'Flatland' in Lead Optimization

Replace a flat, aromatic phenyl ring in an existing lead compound with the 3D spiro[3.3]heptane core of 2-bromo-6-fluorospiro[3.3]heptane. This scaffold hopping strategy, supported by evidence showing the core as a saturated benzene bioisostere [1], is intended to increase the fraction of sp³ carbons (Fsp³) from 0 to 1.0. This change can improve physicochemical properties like solubility and metabolic stability [2] while exploring new chemical space for stronger patent protection and potentially better clinical outcomes [3].

Building Block for Optimizing 'Lead-Likeness' in Fragment-Based Drug Discovery (FBDD)

Incorporate 2-bromo-6-fluorospiro[3.3]heptane into a fragment library or use it for fragment growing. The monofluorinated spiro[3.3]heptane scaffold has been shown to possess the highest propensity for populating lead-like chemical space compared to its non- and difluorinated analogs [4]. Its use at the fragment stage can therefore increase the probability that a resulting hit will have desirable, 'lead-like' physicochemical properties, thus streamlining the hit-to-lead process.

Versatile Intermediate for Late-Stage Functionalization via Cross-Coupling

Utilize the 2-position bromine atom of 2-bromo-6-fluorospiro[3.3]heptane as a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This allows for the rapid and efficient introduction of diverse aryl, heteroaryl, or alkenyl groups onto the pre-optimized, lead-like spirocyclic scaffold. This modular approach is essential for generating structure-activity relationship (SAR) data and fine-tuning the biological activity of a compound series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-6-fluorospiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.